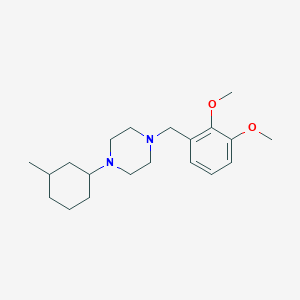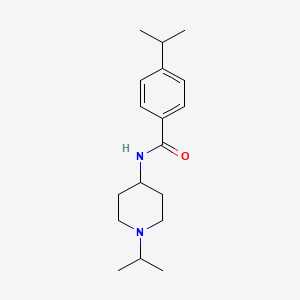![molecular formula C16H15ClN2O3 B5039736 N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide](/img/structure/B5039736.png)
N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, commonly known as milrinone, is a potent phosphodiesterase-3 (PDE-3) inhibitor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. Milrinone is a selective vasodilator and inotropic agent that increases cardiac output and reduces systemic vascular resistance.
Mécanisme D'action
Milrinone exerts its pharmacological effects by inhibiting N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this compound, milrinone increases intracellular levels of cAMP and cGMP, which in turn leads to vasodilation, increased contractility, and decreased afterload.
Biochemical and Physiological Effects:
Milrinone has several biochemical and physiological effects, including increased cardiac output, decreased systemic vascular resistance, decreased pulmonary capillary wedge pressure, and improved oxygen delivery. Milrinone also increases the contractility of cardiac muscle cells and has a positive inotropic effect.
Avantages Et Limitations Des Expériences En Laboratoire
Milrinone has several advantages for lab experiments, including its potent and selective inhibitory effect on N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, its ability to increase cardiac output and reduce afterload, and its well-characterized pharmacokinetics. However, milrinone also has some limitations, including its potential for causing arrhythmias, its short half-life, and its potential for causing hypotension.
Orientations Futures
Milrinone has several potential future directions, including its use in the treatment of acute heart failure, its potential as a bridge to heart transplantation, and its potential for use in combination with other cardiovascular drugs. Milrinone also has potential applications in the treatment of pulmonary hypertension and other cardiovascular diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of milrinone.
Méthodes De Synthèse
Milrinone is synthesized through a multi-step process involving the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with phenylethylamine in the presence of sodium hydroxide to give N-[2-(2-chlorophenoxy)ethyl]phenylethylamine. Finally, this compound is reacted with ethylenediamine in the presence of acetic acid to produce milrinone.
Applications De Recherche Scientifique
Milrinone has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including heart failure, pulmonary hypertension, and cardiogenic shock. It has been shown to improve cardiac output, reduce pulmonary capillary wedge pressure, and increase stroke volume. Milrinone has also been used in the treatment of acute heart failure and as a bridge to heart transplantation.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-8-4-5-9-14(13)22-11-10-18-15(20)16(21)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYHTWRMSMPENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5039681.png)
![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5039689.png)

![5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5039708.png)
![methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5039710.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5039723.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039725.png)
![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)
![ethyl 1-[(methylthio)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5039730.png)
![(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5039743.png)
![2-[{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5039746.png)
![3-bromo-2-[(4-chlorophenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5039749.png)

